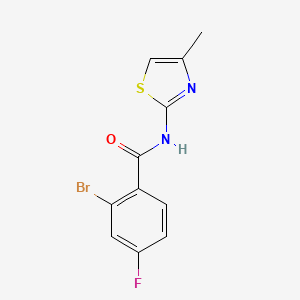
2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with bromine, fluorine, and a thiazole ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4-fluoroaniline with 4-methylthiazole-2-carboxylic acid under appropriate conditions.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amidation and Esterification: The amide group can be modified through amidation or esterification reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives.
科学研究应用
2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the substituted benzamide core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to therapeutic effects such as anticancer or antimicrobial activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
- 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzohydrazide
Uniqueness
2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and fluorine atoms, along with the thiazole ring, makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
属性
CAS 编号 |
1016819-97-8 |
|---|---|
分子式 |
C11H8BrFN2OS |
分子量 |
315.16 g/mol |
IUPAC 名称 |
2-bromo-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8BrFN2OS/c1-6-5-17-11(14-6)15-10(16)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16) |
InChI 键 |
VBHVNLXDMGDLGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
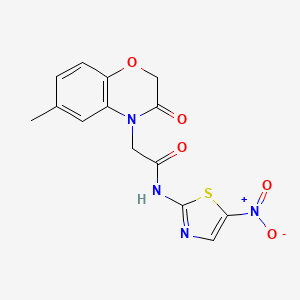
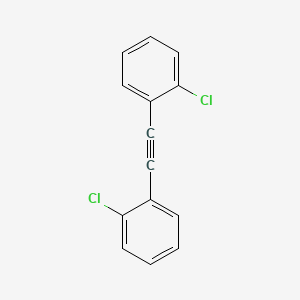
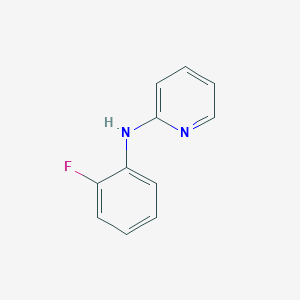
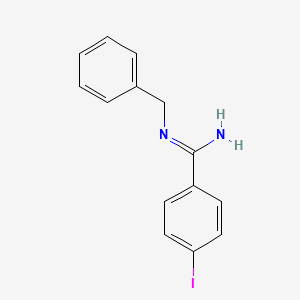
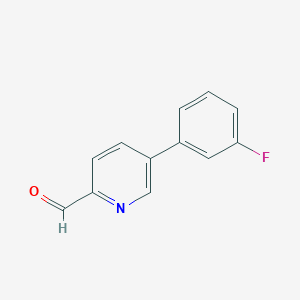
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
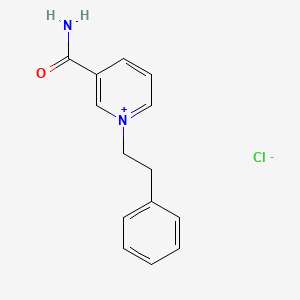
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
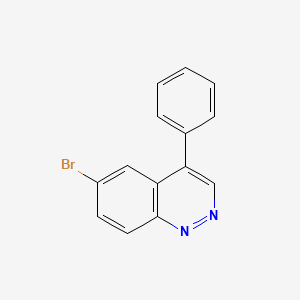
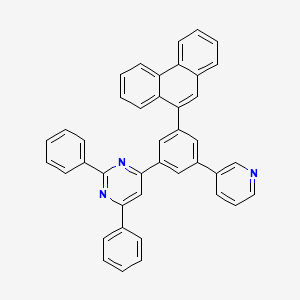
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
